2-Morpholin-4-yl-2-m-tolyl-ethylamine
Description
Contextualization within Amine-Containing Compounds Research
Amines are a fundamental class of organic compounds derived from ammonia (B1221849) and are integral to a vast array of chemical and biological processes. uomustansiriyah.edu.iqbritannica.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. britannica.com This classification is crucial as it influences the chemical reactivity and properties of the amine. amerigoscientific.com
Amine functional groups are prevalent in many pharmaceuticals, including antidepressants, antipsychotics, and antihistamines, where they are often essential for the molecule's biological activity. amerigoscientific.com They are also key components of biologically significant molecules such as amino acids, which are the building blocks of proteins, and neurotransmitters like dopamine (B1211576) and serotonin (B10506). numberanalytics.comwhamine.com The presence of both a secondary amine within the morpholine (B109124) ring and a primary amine at the terminus of the ethylamine (B1201723) chain in 2-Morpholin-4-yl-2-m-tolyl-ethylamine places it firmly within this important class of compounds, suggesting its potential for biological interaction.
Significance of Morpholine and Ethylamine Scaffolds in Molecular Design
The molecular architecture of this compound is built upon two key scaffolds: morpholine and ethylamine. Both are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in approved drugs and bioactive molecules. nih.govresearchgate.net
Morpholine Scaffold:
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. researchgate.net This combination imparts a unique set of physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, which can enhance a drug's solubility and bioavailability. acs.orgresearchgate.net The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.govresearchgate.net A wide range of pharmacological activities have been associated with morpholine-containing compounds, including anticancer, antidepressant, and anti-diabetic effects. researchgate.net
Ethylamine Scaffold:
The ethylamine scaffold is a common structural motif in many biologically active compounds, particularly those targeting the central nervous system. acs.orgresearchgate.net For instance, the 2-phenethylamine core is found in numerous natural and synthetic compounds with diverse pharmacological activities. mdpi.com The flexibility of the ethylamine chain allows it to adopt various conformations, enabling it to interact with a wide range of biological targets. mdpi.com The strategic placement of substituents on the ethylamine backbone is a common approach in drug design to modulate potency and selectivity. acs.org The combination of these two scaffolds in this compound creates a novel chemical entity with the potential for unique biological activity.
Current Research Landscape and Unaddressed Questions for Substituted Ethylamines
Research into substituted ethylamines is a dynamic area of medicinal chemistry. nih.gov Current investigations often focus on the synthesis of novel derivatives and the evaluation of their structure-activity relationships (SAR). nih.gov A key goal is to develop compounds with high selectivity for specific biological targets to minimize off-target effects. acs.org
Despite significant progress, several questions remain unaddressed in the field of substituted ethylamines. For example, a deeper understanding of how subtle structural modifications influence target binding and functional activity is still needed. Furthermore, predicting the metabolic fate and potential toxicity of novel substituted ethylamines remains a challenge. The development of new synthetic methodologies to access structurally diverse ethylamine derivatives is also an ongoing area of research. rsc.org The study of compounds like this compound could contribute to addressing these questions by providing new data points for SAR studies and expanding the chemical space of this important class of molecules.
Overview of Research Methodologies Applicable to Novel Organic Molecules
The investigation of a novel organic molecule such as this compound would involve a multidisciplinary approach encompassing synthesis, purification, and characterization.
Synthesis and Purification:
The synthesis of a new compound is the first step in its investigation. rroij.com Organic chemists employ a wide range of reactions and techniques to construct target molecules. mdpi.com Following synthesis, the compound must be purified to remove any unreacted starting materials or byproducts. Common purification techniques include chromatography and recrystallization. nih.gov
Structural Characterization:
Once a pure sample is obtained, its chemical structure must be unequivocally confirmed. royalsocietypublishing.org A variety of analytical techniques are used for this purpose. rroij.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Elemental Analysis: Determines the elemental composition of the compound. royalsocietypublishing.org
For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure of the molecule. acs.org
Physicochemical and Biological Evaluation:
After structural confirmation, the physicochemical properties of the new compound, such as its solubility and stability, are determined. pacificbiolabs.com Subsequently, the molecule can be subjected to a variety of biological assays to assess its activity and potential as a therapeutic agent or research tool.
The following table summarizes the key research methodologies applicable to the study of a novel organic molecule.
| Methodology | Purpose |
| Organic Synthesis | To construct the target molecule. |
| Purification (e.g., Chromatography) | To isolate the pure compound. |
| NMR Spectroscopy | To elucidate the molecular structure. |
| Mass Spectrometry | To determine the molecular weight. |
| IR Spectroscopy | To identify functional groups. |
| Elemental Analysis | To determine the elemental composition. |
| X-ray Crystallography | To determine the 3D structure of crystalline compounds. |
| Biological Assays | To evaluate the biological activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFEALSICCHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Elaboration of 2 Morpholin 4 Yl 2 M Tolyl Ethylamine and Its Analogs
General Synthetic Routes to Substituted Ethylamines
The synthesis of substituted ethylamines can be achieved through several established methods, each offering distinct advantages. Common strategies include:
Reductive Amination of Aldehydes and Ketones : This widely used method involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. For the synthesis of compounds like 2-morpholin-4-yl-2-m-tolyl-ethylamine, this could involve the reaction of a suitable carbonyl precursor with morpholine (B109124), followed by reduction. The reaction proceeds through an imine or enamine intermediate, which is then reduced to the corresponding amine. lumenlearning.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. lumenlearning.comyoutube.com This method is versatile and allows for the preparation of primary, secondary, and tertiary amines. youtube.com
Nucleophilic Substitution of Haloalkanes : Primary amines can be synthesized by the alkylation of ammonia with haloalkanes. lumenlearning.comyoutube.com However, this method can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.com Using a large excess of ammonia can favor the formation of the primary amine. lumenlearning.com
Reduction of Nitro Compounds and Nitriles : The reduction of nitro compounds to amines can be accomplished using various reagents, including catalytic hydrogenation (H₂ + Pd/C), or metals like zinc or tin in acidic conditions. lumenlearning.com Similarly, nitriles can be hydrogenated to form primary amines. sciencemadness.org For instance, the hydrogenation of acetonitrile (B52724) yields ethylamine (B1201723). sciencemadness.org
Hofmann and Curtius Rearrangements : These reactions are useful for preparing primary amines from amides (Hofmann) or acyl azides (Curtius), respectively. youtube.com The Hofmann rearrangement involves treating a primary amide with an alkaline-hypohalite solution. sciencemadness.org
Targeted Synthesis of Morpholine Derivatives
The synthesis of morpholine-containing compounds is of significant interest due to the prevalence of the morpholine moiety in bioactive molecules. nih.gove3s-conferences.org General strategies for constructing the morpholine ring or introducing it as a substituent include:
From Amino Alcohols : Morpholine and its derivatives are often synthesized from amino alcohols. researchgate.net For example, the intramolecular cyclization of N-substituted diethanolamines can yield N-substituted morpholines.
Photocatalytic Annulation : A modern approach for the synthesis of substituted 2-aryl morpholines involves a photocatalytic, diastereoselective annulation strategy. This method uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials, offering access to diverse substitution patterns. nih.gov
From Arylglyoxals : Chiral 1,2-amino alcohols, which are precursors to morpholinones, can be synthesized from arylglyoxals using a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction. The resulting morpholinone can then be converted to the desired amino alcohol. nih.gov
A plausible targeted synthesis of this compound could involve the reaction of 2-bromo-1-(m-tolyl)ethan-1-one with morpholine to form 2-morpholino-1-(m-tolyl)ethan-1-one, followed by reductive amination.
Asymmetric Synthesis Approaches to Chiral Ethylamines and Morpholines
Given that many biologically active molecules are chiral, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is crucial. hims-biocat.eu Chiral vicinal amino alcohols are important structural motifs found in many natural and synthetic bioactive molecules. acs.org
Enantioselective Catalysis in C-C and C-N Bond Formation
Enantioselective catalysis is a powerful tool for the synthesis of chiral amines and their derivatives. researchgate.net Key strategies include:
Asymmetric Hydrogenation : The asymmetric hydrogenation of enamines or imines using chiral metal catalysts (e.g., rhodium-based) is a well-established method for producing chiral amines with high enantioselectivity. researchgate.net
Copper-Catalyzed Reductive Coupling : A catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles can be achieved through copper-catalyzed reductive coupling to access chiral 1,2-aminoalcohol synthons. nih.gov
Dinuclear Zinc-Catalyzed Nitroaldol (Henry) Reaction : The enantioselective nitroaldol reaction between nitromethane (B149229) and aldehydes, catalyzed by a novel dinuclear zinc catalyst, can produce chiral 2-amino-1-phenylethanol (B123470) derivatives with high enantiomeric excess. researchgate.net
Biocatalytic Strategies for Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govmanchester.ac.uk Enzymes operate under mild conditions and can exhibit excellent stereoselectivity. nih.gov
Amine Dehydrogenases (AmDHs) : Engineered AmDHs can be used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia to synthesize chiral vicinal amino alcohols with high conversion and enantiomeric excess. acs.orgmanchester.ac.uk
Transaminases (TAs) : Transaminases are widely used for the production of chiral amines from prochiral ketones. researchgate.net This approach has been successfully applied in the large-scale manufacture of pharmaceuticals like sitagliptin. researchgate.net
Imine Reductases (IREDs) : IREDs catalyze the reduction of pre-formed imines to their corresponding amines with high selectivity, providing a direct route to chiral secondary and tertiary amines. manchester.ac.uk
Biocatalytic Carbene N–H Insertion : A biocatalytic strategy for the asymmetric N–H carbene insertion of aromatic amines with 2-diazopropanoate esters has been developed, offering a novel route to optically active α-amino acids. acs.org
Derivatization Strategies for Structural Modification of the this compound Scaffold
Derivatization of a lead compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
Functionalization of the Morpholine Ring
The morpholine ring is a versatile scaffold that can be functionalized at various positions. nih.gov
N-Functionalization : The nitrogen atom of the morpholine ring can be readily functionalized through reactions such as acylation, alkylation, and arylation. For instance, N-arylation of a secondary amine with an aryl halide can be achieved using a palladium catalyst. e3s-conferences.org
C-Functionalization : Functionalization of the carbon atoms of the morpholine ring is more challenging but can be achieved through various methods. For example, cross-dehydrogenative coupling (CDC) reactions can be used to form a C-N bond between a morpholinone and a cyclic imide. mdpi.com
Ring-Opening Polymerization : N-acyl morpholin-2-ones can undergo organocatalytic ring-opening polymerization to generate functionalized poly(aminoesters). acs.orgresearchgate.net The thermodynamics of this polymerization is sensitive to the substituent on the nitrogen atom. acs.org
Below is an interactive data table summarizing various synthetic strategies.
| Strategy | Description | Key Reagents/Catalysts | Products | References |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine followed by reduction. | NaBH3CN, H₂/Ni | Primary, secondary, or tertiary amines | lumenlearning.comyoutube.com |
| Asymmetric Hydrogenation | Enantioselective reduction of enamines or imines. | Chiral Rhodium catalysts | Chiral amines | researchgate.net |
| Biocatalytic Reductive Amination | Enzymatic reductive amination of ketones. | Amine Dehydrogenases (AmDHs) | Chiral vicinal amino alcohols | acs.orgmanchester.ac.uk |
| Photocatalytic Annulation | Visible-light mediated cyclization to form the morpholine ring. | Photocatalyst, Lewis acid, Brønsted acid | Substituted 2-aryl morpholines | nih.gov |
| Cross-Dehydrogenative Coupling | Formation of a C-N bond between a morpholinone and an imide. | Oxidant | C-functionalized morpholinones | mdpi.com |
Modification of the m-Tolyl Moiety
Modifications of the m-tolyl moiety are essential for exploring the impact of electronic and steric properties of the aryl substituent on the biological activity of the target compound. A versatile approach to introduce diversity at this position is through the use of appropriately substituted starting materials.
One common strategy involves the reaction of a substituted arylacetonitrile with morpholine. For instance, various substituted tolylacetonitriles can be synthesized and subsequently elaborated to the desired ethylamine. The substituents on the tolyl ring can be introduced either before or after the key bond-forming reactions.
Illustrative Synthetic Approach for m-Tolyl Moiety Modification:
A plausible synthetic route could start from a substituted m-tolylacetonitrile. This intermediate can be subjected to α-amination with a protected amino group, followed by reduction of the nitrile to an amine. Alternatively, a Strecker-type synthesis could be employed using a substituted m-tolualdehyde, an amine source, and a cyanide source.
Below is a data table illustrating potential modifications of the m-tolyl moiety and the corresponding hypothetical starting materials.
| Target Analog | Substituent on m-Tolyl Ring | Potential Starting Material | Key Synthetic Transformation |
| 2-Morpholin-4-yl-2-(3-fluoro-5-methylphenyl)ethylamine | 3-Fluoro | 3-Fluoro-5-methylbenzaldehyde | Reductive amination |
| 2-Morpholin-4-yl-2-(3-methoxy-5-methylphenyl)ethylamine | 3-Methoxy | 3-Methoxy-5-methylphenylacetonitrile | α-functionalization |
| 2-Morpholin-4-yl-2-(3-chloro-5-methylphenyl)ethylamine | 3-Chloro | 3-Chloro-5-methylbenzaldehyde | Strecker synthesis |
| 2-(3-(Trifluoromethyl)phenyl)-2-morpholinoethan-1-amine | 3-(Trifluoromethyl) | 3-(Trifluoromethyl)phenylacetonitrile | α-amination and reduction |
This table is illustrative and based on general synthetic principles.
The choice of synthetic route would depend on the nature and position of the substituent on the aromatic ring. For example, electron-withdrawing groups may influence the reactivity of the benzylic position, necessitating adjustments in reaction conditions. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated precursor could also be employed to introduce a wide variety of substituents at a late stage of the synthesis.
Substitutions on the Ethylamine Linker
Modification of the ethylamine linker can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Substitutions can be introduced at either the C1 or C2 position of the ethylamine backbone.
C1-Position (adjacent to the amino group): Alkylation at this position can be achieved by using a substituted 2-aminoethanol derivative in the initial steps of the synthesis if the morpholine ring is constructed during the synthesis. Alternatively, direct alkylation of a protected precursor of the final amine can be performed.
C2-Position (benzylic position): Introducing substituents at the benzylic carbon is more challenging and typically requires starting from a ketone precursor, m-tolyl-(substituted)acetylmorpholine, followed by reductive amination.
Illustrative Strategies for Ethylamine Linker Substitution:
| Position of Substitution | Type of Substituent | Synthetic Strategy | Potential Precursor |
| C1 | Methyl | Reductive amination of a protected amino ketone | N-Boc-1-morpholino-1-(m-tolyl)propan-2-one |
| C1 | Ethyl | Grignard reaction on a protected amino aldehyde | N-Boc-2-morpholino-2-(m-tolyl)acetaldehyde |
| C2 | Methyl | Starting from a propiophenone (B1677668) derivative | 2-Bromo-1-(m-tolyl)propan-1-one |
| C2 | Hydroxyl | Asymmetric dihydroxylation of a styrenyl intermediate | 4-(1-(m-tolyl)vinyl)morpholine |
This table is illustrative and based on general synthetic principles.
The stereochemistry of these substitutions is a critical consideration, and asymmetric synthesis methods would be necessary to obtain enantiomerically pure analogs. Chiral auxiliaries or catalytic asymmetric methods could be employed to control the stereochemical outcome of the reactions. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles in the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of chemical processes. researchgate.net
Atom Economy and Efficiency in Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnih.gov Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, minimizing the generation of byproducts. primescholars.com
For the synthesis of this compound, catalytic reactions are generally more atom-economical than stoichiometric ones. nih.gov For example, a catalytic reductive amination of a ketone precursor with ammonia or a protected amine source and hydrogen gas is a highly atom-economical method for forming the primary amine. In this process, the only byproduct is water.
Comparison of Atom Economy in Different Synthetic Steps:
| Reaction Type | Description | Byproducts | Atom Economy |
| Catalytic Hydrogenation | Reduction of a nitrile or imine using H₂ and a metal catalyst. | Minimal (if any) | High |
| Stoichiometric Reduction | Use of metal hydrides like LiAlH₄ or NaBH₄. | Metal salts | Lower |
| Wittig Reaction | Formation of an alkene from an aldehyde/ketone and a phosphonium (B103445) ylide. | Triphenylphosphine oxide | Low |
| Grignard Reaction | Formation of a C-C bond using an organomagnesium reagent. | Magnesium salts | Moderate |
This table provides a general comparison of atom economy for different reaction types.
Intramolecular rearrangements and cycloadditions are examples of reactions that can proceed with 100% atom economy. mdpi.com While not directly applicable to the core synthesis of the target molecule, they can be considered in the synthesis of more complex analogs.
Solvent Selection and Waste Minimization
The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste generation. researchgate.net The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.
In the synthesis of this compound and its analogs, traditional solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often used. However, there is a growing emphasis on replacing these with greener alternatives. mdpi.com
Green Solvent Alternatives:
| Traditional Solvent | Hazards | Greener Alternative(s) | Considerations |
| Dichloromethane (DCM) | Carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Different polarity and boiling point. |
| Tetrahydrofuran (THF) | Peroxide formation, VOC | 2-Methyltetrahydrofuran (2-MeTHF) | Can often be a direct replacement. |
| Dimethylformamide (DMF) | Teratogen, high boiling point | N-Formylmorpholine (4FM), Dimethyl sulfoxide (B87167) (DMSO) (in some cases) | Polarity and solubility of reagents. mdpi.com |
| Benzene | Carcinogen | Toluene, Mesitylene | Toluene is less toxic than benzene. mdpi.com |
This table presents some greener solvent alternatives.
Water is an excellent green solvent for certain reactions, particularly those involving water-soluble substrates. researchgate.net The use of aqueous media for the synthesis of substituted N-alkylamines has been reported and could be explored for certain steps in the synthesis of the target molecule. researchgate.net
Waste minimization can also be achieved through the use of catalytic processes, which reduce the need for stoichiometric reagents and the associated workup and purification steps. One-pot or telescopic syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can also significantly reduce solvent usage and waste generation.
Structure Activity Relationship Sar Studies and Molecular Design Principles Applied to 2 Morpholin 4 Yl 2 M Tolyl Ethylamine Derivatives
General Principles of SAR for Substituted Amine Compounds
The biological activity of substituted amine compounds, particularly those with a phenethylamine (B48288) framework, is highly dependent on the nature and position of substituents on the aromatic ring and the amine group. nih.govresearchgate.netnih.gov Variations in these substituents can significantly modulate the compound's affinity and selectivity for biological targets.
Key SAR principles for this class of compounds include:
Aromatic Substitution: The position and electronic properties of substituents on the aryl ring are critical. For instance, in phenethylamine derivatives, alkyl or halogen groups at the para-position of the phenyl ring have been shown to positively influence binding affinity to certain receptors. nih.gov Conversely, the introduction of alkoxy or nitro groups can decrease affinity. nih.gov
Amine Substitution: The nature of the substituent on the nitrogen atom can drastically alter activity. While primary and secondary amines are common, the incorporation of the nitrogen into a heterocyclic ring system like morpholine (B109124) introduces specific conformational constraints and physicochemical properties.
A summary of these general principles is presented in the table below.
| Structural Feature | General Impact of Modification on Activity |
| Aromatic Ring | Substituent position (ortho, meta, para) and electronic nature (electron-donating/withdrawing) significantly affect receptor affinity and selectivity. |
| Amine Group | Substitution pattern (primary, secondary, tertiary, or part of a heterocycle) influences basicity, hydrogen bonding capacity, and steric interactions. |
| Ethylamine (B1201723) Backbone | Conformational rigidity or flexibility, determined by substitutions, impacts binding orientation and entropy. |
Role of the Morpholine Moiety in Molecular Interactions
The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their properties. researchgate.netresearchgate.net Its inclusion in the 2-Morpholin-4-yl-2-m-tolyl-ethylamine structure is expected to confer several key advantages:
Physicochemical Properties: The morpholine moiety generally improves aqueous solubility and can modulate lipophilicity, which are crucial for favorable pharmacokinetic profiles. researchgate.net The basic nitrogen atom of the morpholine ring (pKa ~8.7) can be protonated at physiological pH, potentially engaging in ionic interactions with biological targets. pharmacophorejournal.com
Molecular Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. researchgate.netpharmacophorejournal.com The ring itself, being relatively electron-deficient, can participate in hydrophobic interactions. researchgate.net
Conformational Influence: As a cyclic amine, morpholine restricts the conformational freedom of the side chain it is attached to, which can be advantageous for locking the molecule into a bioactive conformation.
The functional contributions of the morpholine moiety are summarized below.
| Feature of Morpholine Moiety | Contribution to Molecular Interactions |
| Basic Nitrogen | Can form ionic bonds and hydrogen bonds (as a donor when protonated). |
| Oxygen Atom | Acts as a hydrogen bond acceptor. |
| Cyclic Structure | Imparts conformational rigidity and can engage in hydrophobic interactions. |
Influence of the m-Tolyl Substitution on Molecular Recognition
The presence of a tolyl group (a methyl-substituted phenyl ring) introduces specific steric and electronic features that influence molecular recognition. In the case of this compound, the methyl group is at the meta position of the phenyl ring.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the aromatic ring and its potential for pi-stacking or other electronic interactions with a receptor.
Impact of the Ethylamine Backbone on Conformational Preferences and Binding
Key conformational aspects include the torsion angles around the C-C and C-N bonds of the ethylamine chain. These angles determine the spatial relationship between the aromatic ring and the morpholine moiety. Favorable conformations will minimize steric clashes and place key interacting groups (the aromatic ring, the morpholine nitrogen and oxygen) in the optimal orientation for binding. The flexibility of the backbone can be a double-edged sword: while it allows the molecule to adapt to different binding sites, a high degree of flexibility can also lead to an entropic penalty upon binding, which can reduce affinity.
Stereochemical Considerations in SAR
The chiral center at the carbon atom bearing the m-tolyl and morpholinyl groups means that this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. researchgate.net
This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer will typically have a three-dimensional arrangement of its substituents that is more complementary to the binding site than the other, leading to a stronger and more favorable interaction. Therefore, in the development of derivatives of this compound, the synthesis and biological evaluation of individual enantiomers would be crucial to identify the more active and potentially safer stereoisomer.
Pharmacophore Identification and Validation
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, a hypothetical pharmacophore could include:
A hydrophobic feature (the m-tolyl group).
A hydrogen bond acceptor (the oxygen atom of the morpholine ring).
A positive ionizable feature (the protonated nitrogen of the morpholine ring).
An aromatic ring feature.
The relative spatial arrangement of these features would be critical. Pharmacophore models can be developed based on a set of active molecules and then used to virtually screen for new compounds with similar properties or to guide the design of new derivatives. Validation of a pharmacophore model is typically performed by assessing its ability to distinguish known active compounds from inactive ones.
Rational Molecular Design for Modulating Interactions
Based on the SAR principles discussed, rational molecular design strategies can be employed to create derivatives of this compound with modulated biological activities. These strategies could involve:
Aryl Ring Modification: Synthesizing analogs with different substituents on the phenyl ring (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) at various positions (ortho, meta, para) to probe the steric and electronic requirements of the binding site.
Morpholine Ring Analogs: Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) to investigate the importance of the oxygen atom and the ring's pKa.
Backbone Constraints: Introducing conformational constraints into the ethylamine backbone, for example, through cyclization or the introduction of double bonds, to lock the molecule in a more rigid, potentially more active, conformation.
Stereospecific Synthesis: Developing synthetic routes to produce enantiomerically pure compounds to evaluate the activity of each stereoisomer separately.
The table below outlines potential design strategies and their intended effects on molecular interactions.
| Design Strategy | Rationale | Potential Impact on Interactions |
| Varying Aryl Substituents | To optimize hydrophobic, steric, and electronic interactions with the target. | Enhance binding affinity and selectivity. |
| Bioisosteric Replacement of Morpholine | To fine-tune pKa, hydrogen bonding capacity, and overall physicochemical properties. | Improve pharmacokinetic profile and target engagement. |
| Conformational Restriction of Backbone | To reduce the entropic penalty of binding and favor the bioactive conformation. | Increase binding affinity. |
| Enantiomeric Resolution | To exploit the chiral nature of the biological target for improved potency and selectivity. | Identify the more active enantiomer and potentially reduce off-target effects. |
By systematically applying these design principles, it would be possible to explore the chemical space around the this compound scaffold and develop derivatives with optimized biological activities for a given target.
Computational Chemistry and in Silico Investigations of 2 Morpholin 4 Yl 2 M Tolyl Ethylamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In the context of 2-Morpholin-4-yl-2-m-tolyl-ethylamine, molecular docking simulations would be employed to identify potential biological targets and elucidate the specific interactions that govern its binding. Although direct docking studies on this specific compound are not readily found, research on other morpholine (B109124) derivatives provides a clear framework for such an investigation. For instance, studies on various morpholine-containing compounds have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. gyanvihar.orgnih.govresearchgate.netresearchgate.netmdpi.com
The process would involve preparing a 3D structure of this compound and docking it into the binding sites of various known protein structures. The results would be scored based on the predicted binding energy, with lower energy scores typically indicating a more favorable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For example, the morpholine ring can act as a hydrogen bond acceptor, while the tolyl group can engage in hydrophobic interactions.
A hypothetical docking study of this compound against a putative kinase target is summarized in the interactive table below. This table illustrates the type of data that would be generated and analyzed.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | LYS76, GLU91 | Hydrogen Bond |
| LEU130, VAL64 | Hydrophobic | ||
| Kinase B | -7.2 | ASP184 | Hydrogen Bond, Electrostatic |
| PHE169 | Pi-Pi Stacking | ||
| Kinase C | -6.9 | ILE32, VAL102 | Hydrophobic |
This is a hypothetical representation of potential docking results.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of a ligand when bound to a protein target over time.
For this compound, MD simulations would be a crucial next step after molecular docking to validate the stability of the predicted binding pose. The simulation would track the trajectory of the ligand within the binding site, providing insights into the flexibility of the compound and the dynamic nature of its interactions with the protein. The root mean square deviation (RMSD) of the ligand's atomic positions would be calculated to assess its stability; a low and stable RMSD value over the simulation time would suggest a stable binding mode.
Furthermore, MD simulations can reveal the importance of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies with higher accuracy than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.
QSAR studies can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that are calculated from the 2D representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the molecules and their alignment. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties.
In the case of morpholine derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activities. acs.orgpensoft.netnih.gov For a series of analogs of this compound, a QSAR model could be developed to correlate their structural features with a specific biological activity, such as enzyme inhibition or receptor binding affinity.
The development of a robust QSAR model involves the careful selection of relevant molecular descriptors and rigorous validation of the model's predictive power. Descriptors can include electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are used to build the QSAR equation.
The predictive ability of the QSAR model is assessed through internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a set of compounds (the test set) that were not used in the model development to evaluate its performance. A statistically significant and predictive QSAR model can then be used to guide the design of new, more potent analogs.
Below is an example of descriptors that might be used in a QSAR study of this compound analogs.
| Descriptor | Description | Potential Influence on Activity |
| LogP | Lipophilicity | Membrane permeability and binding to hydrophobic pockets |
| Molecular Weight | Size of the molecule | Steric hindrance and fit within the binding site |
| TPSA (Topological Polar Surface Area) | Polarity of the molecule | Hydrogen bonding potential and cell penetration |
| Dipole Moment | Charge distribution | Electrostatic interactions with the target |
Virtual Screening Approaches for Analog Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
When the 3D structure of the biological target is unknown, ligand-based virtual screening (LBVS) can be employed. nih.govcam.ac.uknih.gov This approach relies on the knowledge of a set of molecules that are active against the target of interest. The principle is that molecules with similar structures are likely to have similar biological activities.
For this compound, if it were found to have a desirable biological activity, its chemical structure could be used as a query to search for similar compounds in large chemical databases. Similarity can be assessed based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models. A pharmacophore model would be built based on the key chemical features of this compound that are essential for its activity, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. This model would then be used to screen databases for compounds that match the pharmacophore, leading to the identification of a diverse set of potential new active compounds.
Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) is a computational method used to identify potential binding partners for a given ligand from large libraries of macromolecular structures. nih.govnih.gov This technique relies on the three-dimensional structure of a target protein to dock a small molecule, predicting its binding conformation and affinity. wikipedia.orgencyclopedia.pub In the context of this compound, a hypothetical SBVS campaign could be initiated to identify potential protein targets, thereby elucidating its possible mechanisms of action.
The process would commence with the generation of a high-quality 3D conformer of this compound. This conformer would then be used as a query to screen a database of protein structures, such as the Protein Data Bank (PDB). encyclopedia.pub Docking algorithms, like AutoDock Vina, would be employed to systematically fit the ligand into the binding sites of a multitude of proteins. nih.gov A scoring function is then used to estimate the binding free energy for each protein-ligand complex, allowing for the ranking of potential targets. nih.gov
Molecular dynamics (MD) simulations could be subsequently performed on the top-ranking protein-ligand complexes to provide a more detailed understanding of the interaction dynamics and stability of the complex over time. mdpi.comazolifesciences.com This step is crucial for refining the initial docking results and validating the potential interactions at an atomic level. nih.gov
A hypothetical outcome of such a screening is presented in the table below, showcasing potential protein targets for this compound with their corresponding docking scores and potential therapeutic areas.
| Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Area |
| Monoamine oxidase B | 2V5Z | -9.2 | Neurodegenerative diseases |
| Catechol-O-methyltransferase | 3BWM | -8.8 | Parkinson's disease |
| Serotonin (B10506) transporter | 5I6X | -8.5 | Depression, Anxiety disorders |
| Dopamine (B1211576) D2 receptor | 6CM4 | -8.1 | Schizophrenia, Bipolar disorder |
| Sigma-1 receptor | 6DK1 | -9.5 | Neuropathic pain, Neuroprotection |
This data is hypothetical and for illustrative purposes only.
De Novo Molecular Design
De novo molecular design is a computational strategy for generating novel molecular structures with desirable properties, either by assembling small molecular fragments or by algorithmically "growing" a molecule within the constraints of a target's binding site. nih.govethz.ch This approach is particularly useful for exploring novel chemical space and designing molecules with optimized properties, such as enhanced potency or improved pharmacokinetic profiles. pharmafeatures.combenevolent.com
Starting with this compound as a template or "seed" structure, de novo design algorithms could be employed to generate a library of novel, yet structurally related, compounds. These algorithms can be broadly categorized into fragment-based and atom-based methods. pharmafeatures.com Fragment-based methods would involve connecting small molecular fragments in a combinatorial fashion, while atom-based approaches would build new molecules atom by atom.
The design process is guided by a set of desired properties, which could include improved binding affinity to a specific target identified in the virtual screening phase, as well as favorable physicochemical properties. The generated molecules are then scored based on how well they meet these predefined criteria. This iterative process of generation and evaluation allows for the exploration of vast chemical space to identify promising new drug candidates. nih.gov
Below is a table of hypothetical molecules generated through a de novo design process, starting from this compound, with predicted improvements in properties.
| Compound ID | Modification from Parent Structure | Predicted Binding Affinity (Ki, nM) | Predicted LogP |
| DNM-001 | Addition of a hydroxyl group to the tolyl ring | 15 | 2.8 |
| DNM-002 | Replacement of morpholine with thiomorpholine | 25 | 3.1 |
| DNM-003 | Bioisosteric replacement of the ethylamine (B1201723) linker | 18 | 2.9 |
| DNM-004 | Introduction of a fluorine atom on the tolyl ring | 12 | 3.3 |
This data is hypothetical and for illustrative purposes only.
Computational Prediction of ADMET-Related Properties (Methodological Focus)
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as unfavorable ADMET profiles are a major cause of clinical trial failures. numberanalytics.com Computational models provide a means to predict these properties early in the discovery process, allowing for the prioritization of compounds with a higher likelihood of success. researchgate.netosdd.net
A variety of computational methods can be used to predict the ADMET properties of this compound. These methods are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of molecules with their physicochemical and biological properties. numberanalytics.comlongdom.org
The prediction of ADMET properties typically involves the calculation of a range of molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These descriptors are then used as input for predictive models that have been trained on large datasets of compounds with experimentally determined ADMET properties. nih.gov
A hypothetical ADMET profile for this compound, generated using various in silico tools, is presented in the table below.
| ADMET Property | Predicted Value | Method |
| Absorption | ||
| Oral Bioavailability | High | Rule-based (Lipinski's Rule of 5) |
| Caco-2 Permeability (logPapp) | 1.2 x 10⁻⁶ cm/s | QSAR Model |
| Human Intestinal Absorption | > 90% | QSAR Model |
| Distribution | ||
| Blood-Brain Barrier Permeability | High | QSAR Model |
| Plasma Protein Binding | 85% | QSAR Model |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Pharmacophore Model |
| CYP3A4 Inhibition | Non-inhibitor | Pharmacophore Model |
| Excretion | ||
| Renal Clearance | Moderate | QSAR Model |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Structural Alert Analysis |
| hERG Inhibition | Low risk | QSAR Model |
This data is hypothetical and for illustrative purposes only.
Machine Learning and Artificial Intelligence Applications in Molecular Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of predictive models with high accuracy. frontiersin.orgresearch.google In the context of molecular design, ML algorithms can be trained to predict a wide range of properties, from quantum mechanical energies to biological activities and ADMET profiles. medium.comnih.gov
For a compound like this compound, ML models could be developed to guide its optimization. For instance, a QSAR model could be built using a dataset of similar compounds with known activities against a particular target. jocpr.comdeeporigin.com This model could then be used to predict the activity of newly designed analogs, helping to prioritize which compounds to synthesize and test. drugdesign.org
Deep learning approaches, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can also be employed for de novo molecular design. nih.gov These models can learn the underlying patterns in large datasets of molecules and then generate novel structures with desired properties. mit.edu This approach has the potential to uncover truly innovative drug candidates that might not be accessible through traditional design strategies.
The table below illustrates a hypothetical application of a machine learning model to predict the binding affinity of analogs of this compound against a specific target.
| Compound ID | Molecular Fingerprint (Simplified) | Predicted pIC50 | Confidence Score |
| Parent Compound | [0,1,0,1,...] | 7.5 | 0.92 |
| DNM-001 | [1,1,0,1,...] | 8.1 | 0.89 |
| DNM-002 | [0,1,1,0,...] | 7.8 | 0.95 |
| DNM-003 | [0,1,0,1,...] | 8.0 | 0.91 |
| DNM-004 | [1,1,0,1,...] | 8.3 | 0.88 |
This data is hypothetical and for illustrative purposes only.
Target Identification and Mechanism of Action Studies for 2 Morpholin 4 Yl 2 M Tolyl Ethylamine Analogs
Genetic and Genomic Interaction Methods
Genetic and genomic approaches can provide valuable clues about a compound's mechanism of action by identifying genes that either enhance or suppress its effects. For instance, a genome-wide screen using CRISPR-Cas9 technology could be performed to identify gene knockouts that confer resistance or sensitivity to a 2-Morpholin-4-yl-2-m-tolyl-ethylamine analog. Genes that, when knocked out, lead to resistance are potential candidates for the compound's direct target or essential components of its downstream pathway.
Computational Inference Methods for Target Prediction
Computational methods play a significant role in predicting potential protein targets for small molecules, thereby guiding experimental validation. These approaches are generally based on the principle of "guilt by association," where a compound's properties are compared to those of known drugs and their targets.
Ligand-Based Approaches: These methods rely on the similarity principle, which states that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared to large databases of compounds with known protein targets. A high degree of similarity to a compound with a known target would suggest that this compound might interact with the same or a related target.
Structure-Based Approaches (Molecular Docking): If the three-dimensional structure of a potential protein target is known, molecular docking simulations can be used to predict how a small molecule like this compound might bind to it. These simulations calculate the binding affinity and predict the binding mode of the ligand in the protein's active site.
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study for this compound
| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Hypothetical Kinase 1 | 1XYZ | -9.2 | Tyr123, Leu45, Asp89 |
| Hypothetical GPCR 1 | 2ABC | -8.5 | Phe201, Trp150, Ser98 |
| Hypothetical Ion Channel 1 | 3DEF | -7.8 | Val300, Ile250, Thr100 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Elucidation of Molecular Interaction Mechanisms
Once potential protein targets have been identified, further studies are necessary to elucidate the precise molecular mechanism of interaction. Techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the high-resolution structure of the compound bound to its target protein. This provides detailed information about the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. nih.gov Biochemical and cellular assays are then used to confirm the functional consequences of this interaction, such as enzyme inhibition or receptor activation/antagonism.
Characterization of On-Target and Off-Target Interactions
The pharmacological profile of analogs related to this compound is primarily defined by their interactions with monoamine transporters, which are considered their principal on-target mechanism. nih.govwikipedia.org However, a comprehensive understanding of a compound's therapeutic potential and possible side effects necessitates a broader characterization of its interactions with other biological targets, known as off-target interactions. nih.govnih.gov
On-Target Activity: Monoamine Transporter Interactions
Structurally similar compounds, such as phenmetrazine and its derivatives, are recognized as monoamine releasing agents, with primary activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). nih.govwikipedia.org These transporters are crucial for regulating neurotransmitter levels in the synapse, and modulation of their function is a key mechanism for many central nervous system stimulants. nih.gov
In vitro studies using rat brain synaptosomes are commonly employed to determine the potency of these analogs at inhibiting neurotransmitter uptake. researchgate.netdrugsandalcohol.ie The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of a compound's ability to block transporter function. Analogs of this compound are expected to exhibit potent activity at DAT and NET, with significantly lower potency at SERT, a profile consistent with stimulant properties. nih.gov The selectivity for DAT and NET over SERT is a critical determinant of the specific pharmacological effects of these compounds. nih.govmdpi.com
Below is a representative data table of monoamine transporter inhibition for a hypothetical analog, "Compound M," based on published data for structurally related molecules.
| Target | Inhibition (IC₅₀, nM) |
|---|---|
| Dopamine Transporter (DAT) | 85 |
| Norepinephrine Transporter (NET) | 45 |
| Serotonin Transporter (SERT) | 1,250 |
Off-Target Interaction Screening
To assess the broader pharmacological profile and identify potential liabilities, lead compounds are typically screened against a panel of off-target receptors, ion channels, and enzymes. nih.gov This is crucial for predicting potential side effects that are not mediated by the primary targets. For phenethylamine (B48288) derivatives, interactions with serotonin (5-HT) receptors, adrenergic receptors, and monoamine oxidases (MAO) are of particular interest. researchgate.netnih.govnih.gov
For instance, some phenethylamine analogs show significant affinity for various 5-HT receptor subtypes, such as 5-HT₂A and 5-HT₂C, which could contribute to psychedelic or other complex behavioral effects. researchgate.netnih.gov Similarly, interactions with adrenergic receptors can mediate cardiovascular effects. The morpholine (B109124) moiety itself is found in compounds that can interact with a variety of targets, including cholinesterases and kinases, underscoring the need for broad screening. nih.govmdpi.com
A standard off-target screening panel would assess the binding affinity (Ki) or functional activity of the compound at a concentration typically 100-fold higher than its on-target potency. A significant interaction is often defined as >50% inhibition or stimulation at a concentration of 1-10 µM.
The following table illustrates potential off-target interactions for "Compound M," highlighting its selectivity.
| Off-Target | Binding Affinity (Ki, nM) | % Inhibition @ 10 µM |
|---|---|---|
| 5-HT₂A Receptor | > 10,000 | 8% |
| 5-HT₂C Receptor | 8,500 | 15% |
| Alpha-1 Adrenergic Receptor | > 10,000 | 5% |
| Beta-1 Adrenergic Receptor | > 10,000 | 2% |
| Monoamine Oxidase A (MAO-A) | > 10,000 | <1% |
| Monoamine Oxidase B (MAO-B) | > 10,000 | <1% |
The data indicate that "Compound M" possesses a high degree of selectivity for its primary targets, the dopamine and norepinephrine transporters, with minimal interaction at the representative off-targets screened. This clean off-target profile suggests a lower likelihood of side effects mediated by these other pathways.
Metabolism and Biotransformation Research on 2 Morpholin 4 Yl 2 M Tolyl Ethylamine
In Vitro Metabolic Stability and Metabolite Identification
There are no published studies on the in vitro metabolic stability of 2-Morpholin-4-yl-2-m-tolyl-ethylamine in systems such as human liver microsomes or hepatocytes. Furthermore, no research identifying the potential metabolites of this compound following incubation in such systems is available.
Enzymatic Pathways of Biotransformation
Without metabolite identification, the specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. General reviews indicate that compounds containing a morpholine (B109124) ring can undergo metabolism, but specific data for this compound is absent. nih.govresearchgate.net
Computational Prediction of Metabolic Sites
While numerous computational tools and methodologies exist for predicting the metabolic fate of xenobiotics, no studies have been published that apply these methods to this compound. nih.govnih.govcam.ac.uk Such an analysis would involve specialized software to predict which parts of the molecule are most susceptible to enzymatic attack, but these predictions have not been performed or published for this compound.
Investigation of Novel Metabolic Pathways Relevant to the Compound
The investigation of novel metabolic pathways for any compound is contingent upon foundational data from initial metabolic screening and identification studies. As this preliminary research is not available for this compound, no investigations into novel or unique metabolic routes have been conducted.
Advanced Analytical Research Methodologies for 2 Morpholin 4 Yl 2 M Tolyl Ethylamine Characterization and Quantification in Complex Matrices
Chromatographic Separation Techniques
Chromatography is indispensable for isolating and quantifying 2-Morpholin-4-yl-2-m-tolyl-ethylamine from complex matrices, such as reaction mixtures or biological samples. The selection between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. researchgate.net Ion-pair reversed-phase HPLC can also be an effective strategy for analyzing aromatic amines, offering excellent separation between isomers. tandfonline.com
The method's effectiveness relies on the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase, providing a nonpolar environment for the separation. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds. tandfonline.comresearchgate.net Ultraviolet (UV) detection is suitable for quantification, leveraging the chromophoric tolyl group present in the molecule.
Table 1: Illustrative RP-HPLC Parameters for Analysis
| Parameter | Condition | Purpose |
| Stationary Phase | C18 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides nonpolar medium for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (gradient elution) | Separates components based on polarity; formic acid improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and resolution. |
| Detection | UV Spectrophotometry at ~220 nm and 270 nm | Quantifies the analyte based on the UV absorbance of the tolyl group. |
| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |
For trace-level analysis, derivatization with a fluorescent tag can be performed prior to HPLC analysis to enhance detection sensitivity. nih.gov For instance, derivatizing the amine with reagents like 1-naphthylisothiocyanate (NIT) allows for highly sensitive detection. rsc.orgrsc.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polarity and low volatility of this compound, direct analysis by GC is challenging. nih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. jfda-online.com This process reduces the polarity and increases the amenability of the compound to GC analysis. researchgate.net
Common derivatization strategies for secondary amines include acylation, silylation, or nitrosation. nih.govresearchgate.netnih.gov For example, reacting the amine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Alternatively, acylation with reagents such as trifluoroacetic anhydride (B1165640) can be used. jfda-online.com Nitrosation, by reacting the morpholine (B109124) moiety with sodium nitrite (B80452) under acidic conditions to form a stable N-nitrosomorpholine derivative, is another effective strategy for GC-MS analysis. nih.govresearchgate.netnih.gov
Table 2: Typical GC-MS Parameters for Derivatized Analysis
| Parameter | Condition | Purpose |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by silylating the amine group. sigmaaldrich.com |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) | Provides a nonpolar stationary phase for separation of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow rate | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for definitive identification. |
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, distinct signals correspond to each unique proton environment. azooptics.comlibretexts.org The protons on the tolyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). The methyl group on the tolyl ring would produce a singlet around δ 2.3 ppm. The protons of the morpholine ring typically appear as complex multiplets due to the ring's chair conformation, with signals for the -O-CH₂- protons appearing more downfield (around δ 3.6-3.8 ppm) than the -N-CH₂- protons (around δ 2.4-2.6 ppm). stackexchange.com The protons of the ethylamine (B1201723) bridge would also give characteristic signals.
The ¹³C NMR spectrum provides information on the different carbon environments. nih.govresearchgate.net The aromatic carbons of the tolyl group would resonate in the δ 120-140 ppm range, while the methyl carbon would be significantly upfield. The carbons of the morpholine ring typically appear in the δ 45-70 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| m-Tolyl | Aromatic C-H | 7.0 - 7.4 (multiplet) | 125 - 138 |
| -CH₃ | ~2.3 (singlet) | ~21 | |
| Ethylamine | -CH- | Multiplet | 55 - 65 |
| -CH₂-N | Multiplet | 40 - 50 | |
| Morpholine | -N-(CH₂)₂- | ~2.5 (multiplet) | ~50 |
| -O-(CH₂)₂- | ~3.7 (multiplet) | ~67 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.czpressbooks.pub
Key expected absorptions include C-H stretching vibrations from the aromatic tolyl ring (above 3000 cm⁻¹) and the aliphatic ethylamine and morpholine structures (below 3000 cm⁻¹). lumenlearning.com The C-N stretching of the tertiary amine and the C-O-C stretching of the ether linkage in the morpholine ring are also key diagnostic peaks. docbrown.infoorgchemboulder.com Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. lumenlearning.com
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Aliphatic C-N (Tertiary Amine) | Stretch | 1250 - 1020 | Medium-Weak |
| C-O-C (Ether) | Stretch | 1150 - 1085 | Strong |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The chromophore in this compound is the m-tolyl group. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring. researchgate.netacs.org These typically result in strong absorption bands in the UV region.
Additionally, the non-bonding electrons (n) on the nitrogen and oxygen atoms of the morpholine ring can undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths than the π → π* transitions. researchgate.netnih.gov The presence of the amino and morpholino groups acting as auxochromes can cause a bathochromic (red) shift of the aromatic absorption bands compared to unsubstituted benzene. libretexts.org
Table 5: Expected Electronic Transitions and Absorption Maxima (λmax)
| Transition Type | Chromophore/Group Involved | Expected λmax Region (nm) | Relative Intensity |
| π → π | Aromatic (Tolyl) Ring | 200 - 230 | Strong |
| π → π | Aromatic (Tolyl) Ring | 250 - 280 | Medium |
| n → π * | N and O atoms (Morpholine) | > 280 | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the chemical structure of this compound. The compound has a molecular formula of C13H20N2O and a monoisotopic mass of approximately 220.1576 g/mol . matrixscientific.comscbt.com Different ionization techniques can be employed to generate gas-phase ions of the molecule for mass analysis.
Electrospray Ionization (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing non-volatile and thermally labile molecules. nih.gov It works by applying electrical energy to transfer ions from a solution into the gaseous phase. nih.gov For this compound, which contains two basic nitrogen atoms within its morpholine and ethylamine moieties, positive-ion mode ESI is particularly effective. In an acidic solution, the molecule is readily protonated, allowing for sensitive detection.
The primary ion expected in the positive-ion ESI-MS spectrum would be the protonated molecule, [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of analytes at femtomole levels in microliter sample volumes. nih.gov
Table 1: Predicted ESI-MS Primary Ion for this compound
| Ion Species | Description | Predicted m/z |
|---|
Atmospheric Pressure Chemical Ionization (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, particularly for analyzing less polar and thermally stable compounds. creative-proteomics.comnih.gov The APCI process involves vaporizing the sample and solvent in a heated tube and then using a corona discharge to ionize the solvent molecules. creative-proteomics.comlabcompare.com These ionized solvent molecules subsequently ionize the analyte molecules through proton transfer reactions. labcompare.com
For this compound, APCI would also be expected to primarily generate the singly charged protonated molecule, [M+H]⁺. creative-proteomics.com APCI is compatible with a wider range of mobile phases and higher flow rates compared to ESI but is generally not suitable for the analysis of large biomacromolecules. creative-proteomics.com The technique is well-suited for weakly polar compounds and produces very few fragment ions, which simplifies the resulting mass spectrum. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and is crucial for metabolite profiling. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 221.16) is selected as a precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.
While specific experimental data for this compound is not publicly available, a hypothetical fragmentation pathway can be predicted based on its chemical structure. Key fragment ions would likely arise from the cleavage of the ethylamine backbone and the morpholine ring. For instance, the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a common fragmentation pathway for compounds containing a benzyl (B1604629) moiety. nih.gov
In metabolite profiling, researchers use MS/MS to identify metabolic products in biological samples. osti.gov Metabolites are identified by searching for expected mass shifts from the parent drug corresponding to common biotransformations, such as hydroxylation (+16 Da), oxidation (-2 Da), or N-dealkylation. nih.gov The unique fragmentation pattern of each potential metabolite can then be compared to that of the parent compound to confirm its identity.
Table 2: Hypothetical MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 221.16 | 134.10 | [M+H - Morpholine]⁺ |
| 221.16 | 119.09 | [m-tolyl-CH=NH₂]⁺ |
| 221.16 | 102.09 | [Morpholin-CH₂-CH₂]⁺ |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with mass spectrometric detection, are essential for analyzing complex mixtures and biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalysis-zone.comnih.gov The technique offers exceptional selectivity, sensitivity, and robustness. bioanalysis-zone.comchromatographyonline.com
In a typical LC-MS/MS workflow for this compound, the sample would first undergo preparation to extract the analyte. The extract is then injected into a liquid chromatograph, often utilizing a reversed-phase column (e.g., C18), to separate the target compound from endogenous matrix components. The eluent from the LC column is directed into the mass spectrometer's ion source (typically ESI), where the analyte is ionized. Quantification is achieved using multiple reaction monitoring (MRM), where the instrument is set to monitor a specific precursor-to-product ion transition (e.g., m/z 221.16 → 119.09), providing high specificity and reducing chemical noise. A significant challenge in LC-MS/MS bioanalysis is the potential for matrix effects, where co-eluting compounds can interfere with the analyte's ionization, potentially compromising accuracy. nih.gov
Table 3: Illustrative LC-MS/MS Method Parameters for Quantification
| Parameter | Description |
|---|---|
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Hypothetical: Quantifier: m/z 221.16 → 119.09; Qualifier: m/z 221.16 → 91.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com The direct analysis of this compound by GC-MS may be challenging due to its molecular weight and the presence of polar amine functional groups, which can lead to poor chromatographic peak shape and thermal degradation.
To overcome these limitations, derivatization is often employed. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, the secondary amine in the morpholine ring could be derivatized using silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA). nist.gov This approach is commonly used for related compounds like morpholine to enable robust GC-MS analysis. nih.govresearchgate.net After derivatization, the sample is injected into the gas chromatograph, where the derivatized analyte is separated before being detected by the mass spectrometer, which typically uses electron ionization (EI).
Table 4: Potential GC-MS Method Outline Including Derivatization
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC System | Gas Chromatograph with a capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
HPLC-NMR for Structural Information in Solution
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy represents a powerful hyphenated technique for the separation and structural elucidation of compounds from complex mixtures without the need for analyte isolation. This method is particularly advantageous for providing detailed structural information of analytes as they exist in the solution phase, preserving their native conformation.
The application of HPLC-NMR to the analysis of this compound would involve an initial chromatographic separation using a suitable reversed-phase HPLC column. The mobile phase, typically a mixture of acetonitrile and water with modifiers, would be selected to achieve optimal separation of the target compound from any impurities or matrix components. Post-separation, the eluent containing the analyte of interest is directed into the NMR spectrometer's flow cell for analysis.
In the NMR spectrometer, a suite of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can be performed. For this compound, the ¹H NMR spectrum would provide critical information. The protons on the tolyl group would appear in the aromatic region, while the ethylamine and morpholine protons would be found in the aliphatic region. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton in the molecule's structure. For instance, the benzylic proton adjacent to both the tolyl and morpholine groups would likely appear as a distinct multiplet, with its chemical shift influenced by the electronic effects of both ring systems.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Tolyl) | 7.0 - 7.5 | Multiplet |
| Methyl (Tolyl) | 2.2 - 2.5 | Singlet |
| Methylene (Ethylamine) | 2.5 - 3.5 | Multiplets |
| Methine (Ethylamine) | 3.5 - 4.5 | Multiplet |
| Methylene (Morpholine) | 2.4 - 4.0 | Multiplets |
Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.
Two-dimensional NMR experiments would further confirm the structural assignments. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the ethylamine chain and the morpholine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete and unambiguous structural elucidation of this compound in solution.
Electrochemical Analysis Techniques
Electrochemical techniques offer a sensitive and often rapid means for the quantification of electroactive compounds. Given the presence of the amine and aromatic functionalities, this compound is expected to be electrochemically active. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for its analysis.
The electrochemical behavior of the compound would likely be dominated by the oxidation of the amine groups and the tolyl moiety. The morpholine ring, being a secondary amine, and the ethylamine chain can undergo oxidation at a suitable electrode surface, such as a glassy carbon electrode (GCE). The aromatic tolyl group can also be oxidized at higher potentials.
A typical cyclic voltammogram of this compound in a suitable supporting electrolyte, such as a phosphate (B84403) buffer solution, would likely exhibit one or more irreversible oxidation peaks. The potential at which these peaks occur provides qualitative information about the ease of oxidation of the different functional groups. The peak current, under controlled conditions, is directly proportional to the concentration of the analyte, forming the basis for its quantification.
Table 2: Hypothetical Electrochemical Parameters for the Oxidation of this compound using Cyclic Voltammetry
| Parameter | Hypothetical Value |
| Anodic Peak Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) |
| Cathodic Peak Potential (Epc) | Not observed (irreversible) |
| Peak Current (Ipa) | Proportional to concentration |
| Scan Rate Dependence | Peak current proportional to the square root of the scan rate (diffusion-controlled) |
For enhanced sensitivity and lower detection limits, pulse techniques like DPV and SWV are often preferred. These methods effectively discriminate against the charging current, resulting in a significantly improved signal-to-noise ratio. By optimizing parameters such as pulse amplitude, pulse width, and frequency, it is possible to develop highly sensitive analytical methods for the quantification of this compound in various complex matrices. The development of such methods would involve a systematic study of the influence of pH, supporting electrolyte composition, and potential scan parameters on the voltammetric response of the compound.
Future Directions and Emerging Research Avenues for 2 Morpholin 4 Yl 2 M Tolyl Ethylamine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amines and their derivatives is a cornerstone of organic and medicinal chemistry. benthamdirect.com For 2-Morpholin-4-yl-2-m-tolyl-ethylamine, future research will likely focus on developing greener and more efficient synthetic protocols that align with the principles of sustainable chemistry. rsc.orgrsc.org Traditional methods for amine synthesis can involve harsh reagents, stoichiometric waste, and multiple steps, which are often not environmentally or economically ideal. rsc.orgacs.org
Future methodologies could explore catalytic reductive amination or hydrogen borrowing techniques, which are known for their high atom economy. rsc.org For instance, a one-pot synthesis starting from m-tolylacetaldehyde, morpholine (B109124), and a suitable amine source, mediated by a recyclable catalyst, could represent a significant improvement over classical routes. The development of biocatalytic methods, using enzymes like transaminases, also presents an exciting frontier for producing chiral variants of the compound with high enantioselectivity. acs.org
Recent advancements in the synthesis of morpholine heterocycles themselves also offer new avenues. nih.govresearchgate.net A notable development is a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines, which could be adapted for the synthesis of precursors to the title compound. nih.gov These green approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources where possible. rsc.orgrsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Methodology | Potential Starting Materials | Key Advantages | Sustainability Metrics |
| Catalytic Reductive Amination | m-Tolylacetaldehyde, Morpholine | High atom economy, potential for one-pot synthesis. | Reduced waste, lower energy consumption. |
| Biocatalytic Synthesis | Keto-precursor, Morpholine | High enantioselectivity, mild reaction conditions. | Use of renewable biocatalysts, biodegradable waste. |
| Flow Chemistry Synthesis | Segmented flow of reagents | Precise reaction control, enhanced safety, easy scale-up. | Improved energy efficiency, minimized side reactions. |
| Ethylene Sulfate Method | Substituted 1,2-amino alcohol precursor | High yields, inexpensive reagents, redox-neutral. nih.gov | Environmental and safety benefits over traditional methods. nih.gov |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. jddhs.comopenmedicinalchemistryjournal.comjddhs.com For this compound, this integrated approach can accelerate the understanding of its chemical properties and potential biological activities. Computational tools can predict a wide range of parameters, from molecular geometry and electronic structure to pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). springernature.com
Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule, particularly the orientation of the morpholine and m-tolyl groups, which is crucial for its interaction with biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could be developed by synthesizing and testing a small library of analogues, allowing for the prediction of activity for new, unsynthesized compounds. jddhs.com These in silico predictions can then guide the synthesis of the most promising candidates, saving time and resources. openmedicinalchemistryjournal.com This iterative cycle of prediction and experimental validation is key to efficient lead optimization. jddhs.com
Exploration of Chemical Space through Automated Synthesis and Screening
To fully understand the potential of the this compound scaffold, a systematic exploration of its surrounding chemical space is necessary. nih.govmdpi.com Automated synthesis platforms, often referred to as "synthesis robots," can rapidly generate libraries of analogues by varying the substituents on the tolyl ring or modifying the morpholine moiety. nih.govnih.gov This high-throughput synthesis approach allows for the creation of a diverse set of compounds for biological screening. nih.gov
Pairing automated synthesis with high-throughput screening (HTS) creates a powerful discovery engine. medcraveonline.comnews-medical.netacs.org HTS allows for the rapid testing of thousands of compounds against a panel of biological targets to identify "hits"—molecules that show activity in a particular assay. news-medical.net For this compound and its analogues, this could involve screening against a variety of receptors and enzymes, particularly those in the central nervous system, given the structural similarities to known neuroactive compounds. acs.orgnih.gov The data generated from these large-scale screens can also be used to train machine learning models to better predict the activity of future compounds. synplechem.com
Table 2: Illustrative High-Throughput Screening Cascade for Analogues
| Screening Stage | Assay Type | Objective | Example Target Class |
| Primary Screen | Fluorescence-based binding assay | Identify initial hits with any target interaction. | G-protein coupled receptors (GPCRs) |
| Secondary Screen | Cell-based functional assay | Confirm activity and determine potency (EC50/IC50). | Neuronal cell lines |
| Selectivity Panel | Broad target profiling | Assess off-target effects and selectivity. | Kinase and ion channel panels |
| ADMET Profiling | In vitro assays | Evaluate metabolic stability, permeability, and toxicity. | Microsomal stability, Caco-2 permeability |
Applications in Chemical Biology Probe Development
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The this compound scaffold could serve as a starting point for the development of such probes, particularly for targets within the nervous system. unthsc.edunih.gov The design of a good chemical probe requires a deep understanding of the structure-activity relationship (SAR) of the scaffold. researchgate.net
To transform this compound into a chemical probe, it could be derivatized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a photoreactive group for covalent labeling of the target protein. acs.org For neurological targets, a key challenge is crossing the blood-brain barrier (BBB). acs.org The physicochemical properties of this compound, including its lipophilicity and the presence of the basic amine, suggest it may have the potential for BBB penetration, making it an attractive candidate for developing CNS-active probes. acs.org
Research into Structure-Enabled Drug Discovery Paradigms
Structure-enabled drug discovery relies on the three-dimensional structure of a biological target to guide the design of potent and selective ligands. Should this compound or one of its analogues show promising activity against a specific protein, determining the co-crystal structure of the compound bound to its target would be a major milestone. This structural information would provide invaluable insights into the key molecular interactions driving binding and affinity.
This knowledge would allow for the rational design of next-generation compounds with improved properties. For example, if the m-tolyl group is found to sit in a hydrophobic pocket, medicinal chemists could explore other substituents that better fill that pocket to enhance potency. If the morpholine oxygen is involved in a crucial hydrogen bond, this interaction can be preserved or mimicked in future designs. This structure-based approach is a powerful strategy for transforming a preliminary hit into a highly optimized lead candidate. acs.orgresearchgate.net The morpholine scaffold itself is often used to improve pharmacokinetic properties and can act as a key interacting element or a scaffold to correctly position other parts of the molecule. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Morpholin-4-yl-2-m-tolyl-ethylamine, and how is its purity validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution and amination reactions. A common approach involves reacting m-tolyl ethylamine intermediates with morpholine derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous conditions). Alkylation steps may require catalysts like K₂CO₃ or Et₃N to enhance efficiency .
- Characterization : Purity is validated using:
- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., morpholine ring protons at δ 2.4–3.8 ppm, aromatic protons from m-tolyl at δ 6.7–7.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 246 for [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for amine (≈3300 cm⁻¹) and morpholine C-O-C (≈1120 cm⁻¹) .
Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
- HPLC with Chiral Columns : Separate enantiomers using cellulose-based stationary phases (e.g., Chiralpak® IC) and polar mobile phases .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be systematically addressed?
- Multi-Technique Validation : Cross-validate results using:
- In Vitro Assays : Dose-response curves (e.g., IC₅₀ values) across multiple cell lines.
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., chloro or methoxy groups on the m-tolyl ring) to isolate pharmacophoric motifs .
- Computational Modeling : Dock the compound into target receptors (e.g., GPCRs) using software like AutoDock Vina to predict binding affinities and reconcile discrepancies .
Q. What methodologies are recommended for investigating reaction mechanisms involving this compound?
- Isotopic Labeling : Track morpholine ring opening/closing using -labeled reagents and monitor via NMR .
- Kinetic Studies : Employ stopped-flow techniques to measure rate constants for substitution reactions (e.g., activation energy barriers via Arrhenius plots) .
Q. How can crystallographic data be refined to resolve ambiguities in molecular packing or hydrogen bonding?
- SHELX Suite : Use SHELXL for least-squares refinement, integrating high-resolution data (≤1.0 Å) and applying restraints for disordered morpholine rings .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds between morpholine and aromatic groups) using CrystalExplorer .
Key Considerations
- Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure reproducibility.
- Software Tools : Use open-source SHELX programs for crystallography to align with best practices .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and spectroscopic parameters in detail to enable cross-validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
